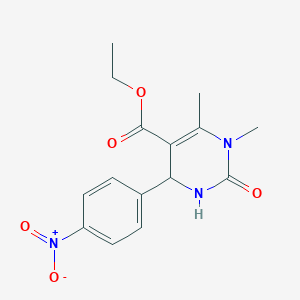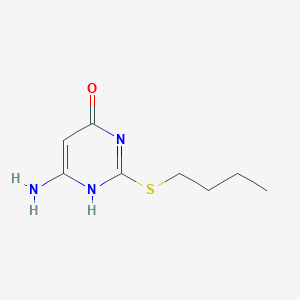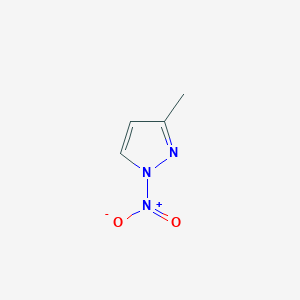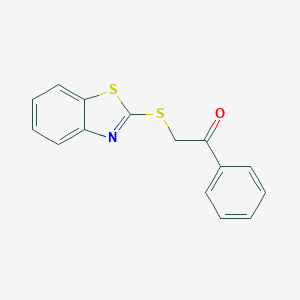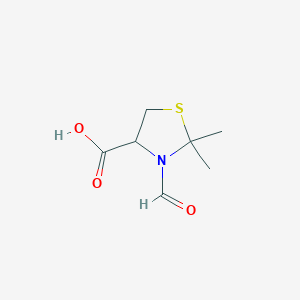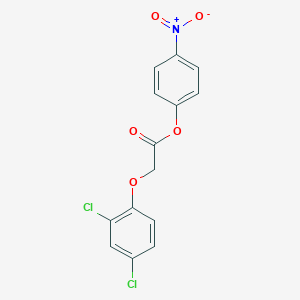
4-Nitrophenyl (2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl (2,4-dichlorophenoxy)acetate, commonly known as NDPA, is a chemical compound used in scientific research for its ability to inhibit acetylcholinesterase (AChE) activity. NDPA is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenoxyacetic acid with 4-nitrophenol in the presence of a catalyst.
Wirkmechanismus
NDPA inhibits 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. NDPA is a reversible inhibitor, meaning that its effects are temporary and can be reversed once it is removed from the system.
Biochemische Und Physiologische Effekte
The inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity by NDPA can lead to a variety of biochemical and physiological effects. Inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity can lead to an increase in acetylcholine levels, which can affect many physiological processes including muscle contraction, cognition, and memory. NDPA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
NDPA is a useful tool for studying the role of acetylcholine in various physiological processes. Its reversible inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity allows for precise control over acetylcholine levels. However, NDPA has some limitations in lab experiments. Its effects are temporary and can be reversed once it is removed from the system, making it difficult to study long-term effects. Additionally, NDPA is not selective for 4-Nitrophenyl (2,4-dichlorophenoxy)acetate and can inhibit other enzymes, which can lead to unintended effects.
Zukünftige Richtungen
There are many potential future directions for research involving NDPA. One area of interest is the development of NDPA-based therapeutics for the treatment of inflammatory diseases. Additionally, further research is needed to understand the long-term effects of NDPA inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity and its potential for the treatment of cognitive disorders. Finally, the development of more selective inhibitors of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate that do not inhibit other enzymes would be a valuable tool for studying the role of acetylcholine in various physiological processes.
Synthesemethoden
NDPA is synthesized through a multi-step process starting with the reaction of 2,4-dichlorophenoxyacetic acid with 4-nitrophenol in the presence of a catalyst. This reaction forms 4-nitrophenyl 2,4-dichlorophenoxyacetate, which is then purified and recrystallized to obtain NDPA. The purity of NDPA can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
NDPA is commonly used in scientific research as an inhibitor of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity. 4-Nitrophenyl (2,4-dichlorophenoxy)acetate is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many physiological processes including muscle contraction and cognitive function. Inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity can lead to an increase in acetylcholine levels, which can be useful in studying the role of acetylcholine in various physiological processes. NDPA has also been used in the development of pesticides and herbicides.
Eigenschaften
CAS-Nummer |
67829-93-0 |
|---|---|
Produktname |
4-Nitrophenyl (2,4-dichlorophenoxy)acetate |
Molekularformel |
C14H9Cl2NO5 |
Molekulargewicht |
342.1 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H9Cl2NO5/c15-9-1-6-13(12(16)7-9)21-8-14(18)22-11-4-2-10(3-5-11)17(19)20/h1-7H,8H2 |
InChI-Schlüssel |
UPYOHDGWOGLAKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



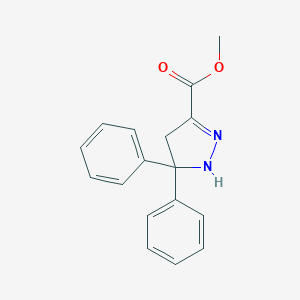
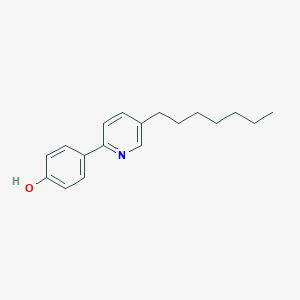
![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
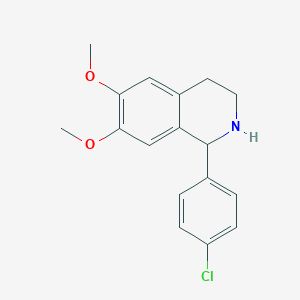
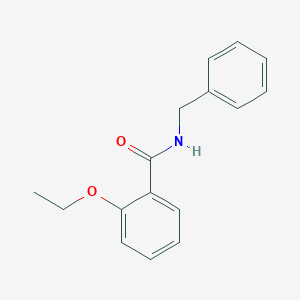
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
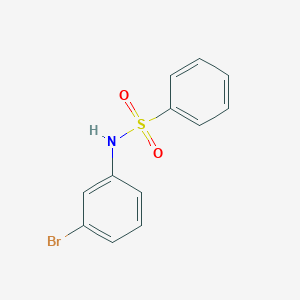
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
